Zoptarelin doxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoptarelin doxorubicin is a novel chemotherapeutic agent that combines doxorubicin, a well-known anticancer drug, with a peptide agonist targeting the luteinizing hormone-releasing hormone (LHRH) receptor . This compound has been developed to selectively deliver doxorubicin to cancer cells expressing the LHRH receptor, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zoptarelin doxorubicin is synthesized by conjugating doxorubicin with a LHRH analog through an ester bond with a glutaric acid spacer . The synthesis involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. It involves the use of automated peptide synthesizers, large-scale purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Zoptarelin doxorubicin undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond linking doxorubicin to the LHRH analog can be hydrolyzed, releasing the active doxorubicin moiety.
Oxidation and Reduction: Doxorubicin itself can undergo redox reactions, which are crucial for its anticancer activity.
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions within the body.
Oxidation and Reduction: These reactions can be facilitated by various oxidizing and reducing agents, depending on the specific experimental setup.
Major Products Formed
Scientific Research Applications
Mechanism of Action
Zoptarelin doxorubicin exerts its effects by binding to the LHRH receptor on the surface of cancer cells . Upon binding, the compound is internalized, and the ester bond is hydrolyzed, releasing doxorubicin inside the cancer cells . Doxorubicin then intercalates into DNA, inhibiting topoisomerase II and inducing apoptosis . This targeted delivery mechanism enhances the concentration of doxorubicin within cancer cells while minimizing exposure to normal tissues .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A widely used chemotherapeutic agent with significant systemic toxicity.
Goserelin: An LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprolide: Another LHRH analog with similar applications.
Uniqueness
Zoptarelin doxorubicin is unique in its ability to combine the anticancer properties of doxorubicin with the targeting capabilities of an LHRH analog . This dual functionality allows for more precise delivery of the chemotherapeutic agent to cancer cells, reducing systemic side effects and improving therapeutic outcomes .
Properties
CAS No. |
139570-93-7 |
---|---|
Molecular Formula |
C91H117N19O26 |
Molecular Weight |
1893.0 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1 |
InChI Key |
OOUACICUAVTCEC-LZHWUUGESA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O |
Key on ui other cas no. |
139570-93-7 |
Synonyms |
AEZS-108 AN-152 LHRH, lysine(6)-doxorubicin luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)- Lys(6)-LHRH-doxorubicin ZEN-008 zoptarelin doxorubicin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.